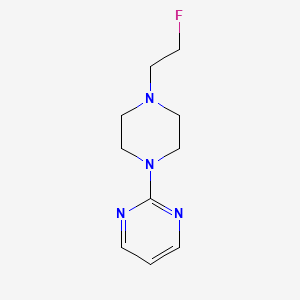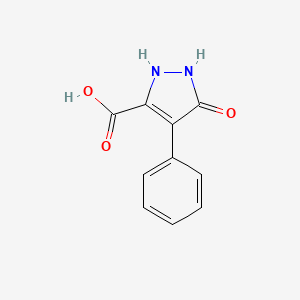
5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The molecular formula is C12H12N2O3 .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural and Spectroscopic Investigations
Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has shown their importance in combined experimental and theoretical studies. These compounds are characterized using various spectroscopic methods and theoretical calculations, highlighting their potential in understanding molecular structures and interactions. The investigation of their HOMO–LUMO energy levels through time-dependent TD-DFT methods provides insights into electronic transitions within the molecule, which is crucial for designing materials with specific optical and electronic properties (Viveka et al., 2016).
Antiallergic Activity
Studies have also focused on the synthesis of antiallergic compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, from pyrazole derivatives. These compounds exhibit significant antiallergic activity and have been explored for their potential in clinical applications. The structure-activity relationship analysis of these compounds provides valuable insights into designing more effective antiallergic agents (Nohara et al., 1985).
Nonlinear Optical Properties
Research into the nonlinear optical properties of pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveals the potential of these compounds in optical applications. The small energy gap between the frontier molecular orbitals indicates their suitability for nonlinear optical activity, which is essential for developing new materials for photonics and optoelectronics (Tamer et al., 2015).
Antimicrobial Activity
The synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones demonstrates the antimicrobial potential of these compounds. Their biological activities against various bacterial and fungal strains highlight the importance of pyrazole derivatives in developing new antimicrobial agents. The variation in biological activity depending on the substituents offers a pathway for designing compounds with tailored antimicrobial properties (Argade et al., 2008).
Photoluminescent Properties
The synthesis and study of coordination compounds based on pyrazole-3-carboxylic acid with different d10 metals have unveiled their photoluminescent properties. These compounds exhibit interesting luminescent behaviors due to various coordination modes and supramolecular interactions, showing their potential in the development of luminescent materials (Liu et al., 2015).
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the growth of certain bacterial species, suggesting potential antimicrobial activity .
Mode of Action
It’s known that similar pyrazole derivatives can exert inhibitory effects on the growth of certain bacterial cells . This suggests that the compound may interact with bacterial cells, leading to changes that inhibit their growth.
properties
IUPAC Name |
5-oxo-4-phenyl-1,2-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-7(6-4-2-1-3-5-6)8(10(14)15)11-12-9/h1-5H,(H,14,15)(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKNSKUUNJAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

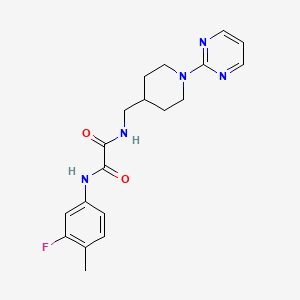
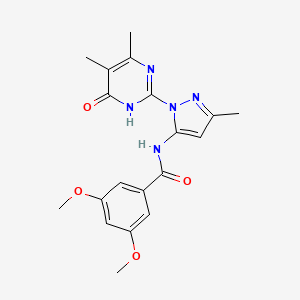


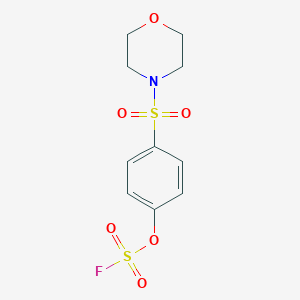
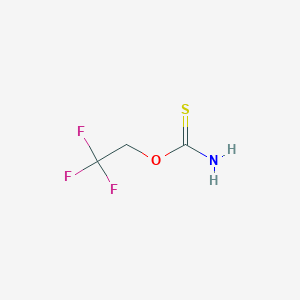
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)
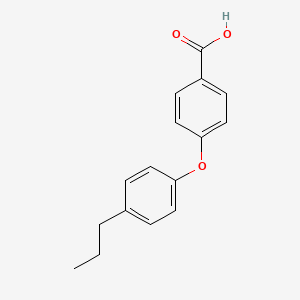
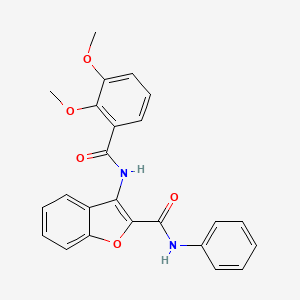
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

